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Compound Name: L-Threonine-15N
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For Immediate Release

Tewksbury, MA — November 28, 2025 — L-Threonine, an essential amino acid, plays a pivotal
role in protein structure, function, and post-translational modifications. The stable isotope-
labeled variant, L-Threonine-t°N, has emerged as an indispensable tool in biomolecular
Nuclear Magnetic Resonance (NMR) spectroscopy. Its application provides high-resolution
insights into protein dynamics, ligand interactions, and structural biology, significantly
advancing drug discovery and development. These detailed application notes and protocols are
designed for researchers, scientists, and drug development professionals to leverage the full
potential of L-Threonine-1>N in their biomolecular NMR studies.

Application I: Probing Protein Dynamics and
Flexibility

The study of protein dynamics is crucial for understanding biological function, allosteric
regulation, and enzyme catalysis. By incorporating L-Threonine-1>N into a target protein,
researchers can utilize a suite of NMR relaxation experiments to probe the motions of the
protein backbone at specific threonine residues on timescales ranging from picoseconds to
seconds.

Key Experiments:
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» 15N Longitudinal (R1) Relaxation: Measures the rate at which the >N magnetization returns
to equilibrium along the main magnetic field. It is sensitive to fast timescale motions
(picoseconds to nanoseconds).

e 15N Transverse (R2) Relaxation: Measures the decay of transverse >N magnetization and is
sensitive to both fast and slow timescale motions (microseconds to milliseconds), including
chemical exchange processes.

e 15N-{tH} Heteronuclear Nuclear Overhauser Effect (hetNOE): Provides information about the
amplitude of fast internal motions of the N-H bond vector.

These experiments collectively provide a detailed picture of the flexibility of the protein
backbone at each threonine residue.

Quantitative Data: *>N Relaxation Parameters for
Threonine Residues in a Folded Protein

The following table presents representative >N relaxation data for threonine residues in a
folded protein, illustrating the type of quantitative information that can be obtained. These
values are essential for understanding the local dynamics of the protein backbone.

Residue Ri(s™) Rz (s™) 15N-{*H} NOE
Thr-12 1.52 £ 0.05 10.1+04 0.82+£0.03
Thr-25 1.48 + 0.06 11.5+05 0.85 £ 0.02
Thr-48 1.65+0.04 9.8+0.3 0.79£0.04
Thr-67 1.35+0.07 7.2+0.6 0.65 +0.05
Thr-89 1.55+0.05 105+04 0.83£0.03

Note: The data presented are representative values for a ~15 kDa protein at a magnetic field
strength of 600 MHz and are subject to variation based on the specific protein, experimental
conditions, and data analysis methods.

Experimental Protocol: >N Relaxation Measurements
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1. Protein Expression and Purification with *>N-Labeling: a. Transform E. coli cells (e.qg.,
BL21(DES3)) with the plasmid encoding the protein of interest. b. Grow the cells in M9 minimal
medium containing 1*°NHa4Cl as the sole nitrogen source. For selective labeling of threonine, a
threonine auxotrophic strain can be used, with the growth medium supplemented with >N-L-
Threonine and the other 19 unlabeled amino acids. c. Induce protein expression with IPTG at
an appropriate cell density (e.g., ODsoo of 0.6-0.8). d. Harvest the cells and purify the 1°N-
labeled protein using standard chromatographic techniques.

2. NMR Sample Preparation: a. Exchange the purified protein into a suitable NMR buffer (e.qg.,
20 mM sodium phosphate, 50 mM NacCl, pH 6.5) containing 5-10% D20. b. Concentrate the
protein to a final concentration of 0.5-1.0 mM.

3. NMR Data Acquisition: a. Perform all experiments on a high-field NMR spectrometer
equipped with a cryoprobe. b. Acquire a series of 2D *H->N HSQC-based experiments to
measure R1, Rz, and the hetNOE. c. For R1 and R2 measurements, record spectra with a
series of increasing relaxation delays. d. For the hetNOE, acquire two spectra, one with and
one without proton saturation prior to the >N excitation.

4. Data Analysis: a. Process the NMR spectra using appropriate software (e.g., NMRPipe,
Sparky). b. For each assigned threonine residue, measure the peak intensities as a function of
the relaxation delay. c. Fit the decay of peak intensities to a single exponential function to
extract the R1 and Rz rates. d. Calculate the hetNOE as the ratio of peak intensities from the
spectra with and without proton saturation.

Application Il: Segmental Isotopic Labeling for
Studying Large Proteins and Protein Complexes

For large proteins (>30 kDa), uniform >N labeling often leads to severe spectral overlap,
making detailed analysis challenging. Segmental isotopic labeling, where only a specific
segment of the protein is °N-labeled, can overcome this limitation. By incorporating *>N-L-
Threonine into a specific domain or region of interest, researchers can selectively study the
structure and dynamics of that segment within the context of the full-length protein.

Experimental Workflow: Segmental *>N-Labeling using
Protein Trans-Splicing
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This workflow illustrates the general strategy for producing a segmentally 1>N-labeled protein.

N-terminal Fragment Production

Construct 1: Expression in
N-fragment | N-intein Unlabeled Medium
C-terminal Fragment Production
Construct 2:
C-intein | C-fragment

Expression in
M9 Medium with
1°N-L-Threonine

Purification of
C-intein-C-fragment->N

Click to download full resolution via product page

Caption: Workflow for segmental 1°*N-labeling of a protein.

Protocol: Segmental Labeling via Expressed Protein
Ligation (EPL)

e Construct Design: a. Clone the N-terminal fragment of the target protein upstream of an
intein-chitin binding domain (CBD) fusion construct. b. Clone the C-terminal fragment of the
target protein for chemical synthesis or recombinant expression.

o Expression and Purification of N-terminal Thioester: a. Express the N-terminal fragment-
intein-CBD fusion protein in an unlabeled medium. b. Purify the fusion protein on a chitin
column. c. Induce on-column cleavage of the intein with a thiol-containing reagent (e.qg.,
MESNA) to generate the N-terminal fragment with a C-terminal thioester.

o Preparation of C-terminal Fragment: a. Synthesize the C-terminal peptide with an N-terminal
cysteine residue, incorporating *>N-L-Threonine at the desired positions using solid-phase
peptide synthesis. b. Alternatively, express the C-terminal fragment with an N-terminal
cysteine in M9 minimal medium containing *>*N-L-Threonine.

« Ligation and Purification: a. React the purified N-terminal thioester with the *>N-labeled C-
terminal fragment. The N-terminal cysteine of the C-fragment attacks the C-terminal thioester

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1632124?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1632124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

of the N-fragment, leading to the formation of a native peptide bond. b. Purify the full-length,
segmentally labeled protein using standard chromatography methods.

Application Ill: Quantitative Analysis using *>N-L-
Threonine as an Internal Standard

Quantitative NMR (gQNMR) is a powerful technique for determining the concentration of small
molecules in complex mixtures. 1°N-labeled amino acids, such as L-Threonine-1°N, can serve
as excellent internal standards for the quantification of metabolites in biological samples.[1] The
15N nucleus provides a distinct NMR signal that is typically well-resolved from the signals of
unlabeled molecules, and its use can improve the accuracy and precision of quantification.[1]

Quantitative Data: Accuracy and Precision of qNMR with
>N-Internal Standard

The following table illustrates the expected performance of a qgNMR experiment using an
internal standard.

True Measured o
. . Precision
Analyte Concentration = Concentration  Accuracy (%)
(RSD, %)
(mM) (mM)
Alanine 1.00 1.02 +0.03 102 29
Valine 0.50 0.49 +0.02 98 4.1
Lactate 2.00 2.05+0.05 102.5 24

Note: Data is representative and demonstrates the high accuracy and precision achievable with
gNMR using a stable isotope-labeled internal standard.

Experimental Protocol: Metabolite Quantification using
SN-L-Threonine

o Sample Preparation: a. Prepare a stock solution of L-Threonine->N of a precisely known
concentration in a suitable deuterated solvent (e.g., D20). b. Prepare the biological sample
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(e.g., cell extract, biofluid) using a validated extraction protocol. c. To a known volume of the
sample extract, add a precise volume of the L-Threonine-1>N internal standard solution.

o NMR Data Acquisition: a. Acquire a 1D *H NMR spectrum of the sample containing the
internal standard. b. To specifically detect the °N-labeled standard, a *H-1>N HSQC
spectrum can be acquired.

» Data Processing and Quantification: a. Process the NMR spectrum, including phasing and
baseline correction. b. Integrate the area of a well-resolved signal from the analyte and a
signal from the L-Threonine-°N internal standard. c. Calculate the concentration of the
analyte using the following equation:

C_analyte = (I_analyte / N_analyte) * (N_IS/1_IS) *C_IS
Where:

o C = Concentration

[¢]

| = Integral area

[e]

N = Number of protons giving rise to the integrated signal

[e]

analyte = Analyte of interest

(¢]

IS = Internal Standard (L-Threonine-1>N)

Logical Relationship: From Sample to Insight

The overall process of utilizing L-Threonine->N in biomolecular NMR follows a logical
progression from sample preparation to data analysis and interpretation, ultimately leading to
valuable insights into protein structure, dynamics, and function.
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Caption: The logical workflow from sample preparation to biological insight.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1632124#biomolecular-nmr-applications-of-I-
threonine-15n]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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